molecular formula C7H4ClF2I B14770350 1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene

1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene

Cat. No.: B14770350
M. Wt: 288.46 g/mol
InChI Key: DKAPEYPNHYGQTK-UHFFFAOYSA-N
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Description

1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H4ClF2I. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring, along with a methyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with chlorine, fluorine, and iodine under controlled conditions. The reaction conditions often include the use of catalysts such as iron or aluminum chloride and solvents like dichloromethane or chloroform to facilitate the halogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing halogen atoms.

    Electrophilic Aromatic Substitution: Products include multi-substituted benzene derivatives with additional electrophilic groups.

    Oxidation and Reduction: Products include quinones and hydroquinones.

Scientific Research Applications

1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene depends on its specific application:

    Chemical Reactions: In nucleophilic substitution, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In electrophilic aromatic substitution, the compound’s electron-rich benzene ring interacts with electrophiles to form substituted products.

    Biological Activity: The compound may interact with biological macromolecules such as proteins or DNA, disrupting their normal function.

Comparison with Similar Compounds

1-Chloro-3,4-difluoro-5-iodo-2-methylbenzene can be compared with other halogenated benzene derivatives:

    Similar Compounds:

Uniqueness:

Properties

Molecular Formula

C7H4ClF2I

Molecular Weight

288.46 g/mol

IUPAC Name

1-chloro-3,4-difluoro-5-iodo-2-methylbenzene

InChI

InChI=1S/C7H4ClF2I/c1-3-4(8)2-5(11)7(10)6(3)9/h2H,1H3

InChI Key

DKAPEYPNHYGQTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1Cl)I)F)F

Origin of Product

United States

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